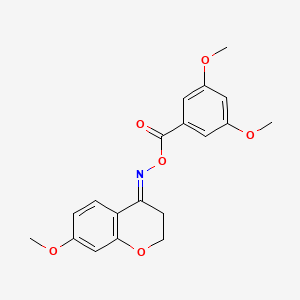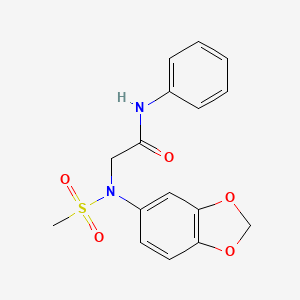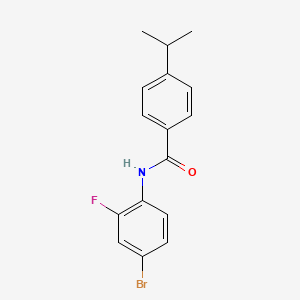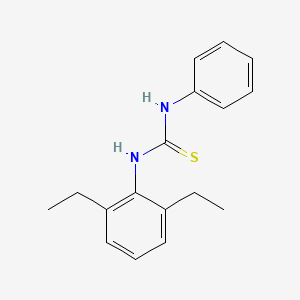![molecular formula C20H19N3O2 B5708081 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile, also known as NPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been used as a building block for the synthesis of organic semiconductors. In organic electronics, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been studied as a potential material for the fabrication of organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth. Specifically, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to inhibit the activity of protein kinase CK2, which plays a role in cell proliferation and survival. In addition, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. In addition, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has been shown to induce apoptosis in cancer cells, while having minimal effects on normal cells. 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile has also been shown to have anti-inflammatory effects in vitro, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile in lab experiments is its high purity and yield, which allows for accurate and reproducible results. In addition, 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is relatively easy to synthesize using standard laboratory techniques. However, one limitation of using 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile is its potential toxicity, which may require special handling and disposal procedures.
Orientations Futures
There are several potential future directions for research on 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile. One area of interest is the development of new anticancer agents based on the structure of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile. In addition, there is potential for the use of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile in the fabrication of organic electronics, such as OLEDs. Further studies are also needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile and its potential applications in the treatment of inflammatory diseases. Overall, the future of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile research is promising and may lead to new discoveries and innovations in various fields.
Méthodes De Synthèse
The synthesis of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile involves the reaction of 4-nitrobenzaldehyde and 4-(1-piperidinyl)benzaldehyde with malononitrile in the presence of a catalyst. The resulting product is then purified using column chromatography. This method has been optimized to yield high purity and high yield of 2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile.
Propriétés
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c21-15-18(17-6-10-20(11-7-17)23(24)25)14-16-4-8-19(9-5-16)22-12-2-1-3-13-22/h4-11,14H,1-3,12-13H2/b18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEBBZQNVBGSPL-JXAWBTAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-nitrophenyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)


![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5708033.png)


![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)

![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)